N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
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Description
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C24H26FN5O3 and its molecular weight is 451.502. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity in Chemical Synthesis
N,N'-Bisoxalamides, including derivatives similar to N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide, have shown significant efficacy in enhancing catalytic activities. For instance, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has been demonstrated to be highly effective in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process enables the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines, facilitating the synthesis of pharmaceutically important building blocks under relatively low temperatures and catalyst loadings. Such research underscores the utility of this compound derivatives in medicinal chemistry and drug development processes (Bhunia, S. V. Kumar, & D. Ma, 2017).
Antipsychotic Potential
Compounds structurally related to this compound have been explored for their antipsychotic potential. Research into conformationally constrained butyrophenones, which share functional groups with the compound of interest, has identified several derivatives with significant affinity for dopamine and serotonin receptors. These compounds have been evaluated as antipsychotic agents, demonstrating efficacy in in vitro and in vivo assays. This suggests the potential application of this compound in developing new treatments for psychiatric disorders (Raviña et al., 2000).
Synthesis and Docking Studies
Piperazine-1-yl-1H-indazole derivatives, which are structurally related to the compound , have been synthesized and characterized through spectral analysis. Docking studies for these compounds have provided insights into their potential medicinal chemistry applications. This research highlights the importance of structural analysis and computational modeling in drug design, potentially guiding the development of new pharmaceuticals based on the chemical framework of this compound (Balaraju, S. Kalyani, & E. Laxminarayana, 2019).
Properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O3/c25-19-5-7-20(8-6-19)29-10-12-30(13-11-29)21(22-4-2-14-33-22)17-28-24(32)23(31)27-16-18-3-1-9-26-15-18/h1-9,14-15,21H,10-13,16-17H2,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSUNPPOLFKIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.